(2-Hydroxy-5-methylphenyl)(1H-pyrazol-4-yl)methanone
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Overview
Description
4-(2-HYDROXY-5-METHYLBENZOYL)PYRAZOLE is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.2093 g/mol . It is a pyrazole derivative, which is a class of compounds known for their diverse biological and chemical properties . The compound is characterized by a pyrazole ring substituted with a hydroxy and methyl group on the benzoyl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including 4-(2-HYDROXY-5-METHYLBENZOYL)PYRAZOLE, typically involves the cyclocondensation of enaminodiketones with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve the use of advanced catalytic systems, such as heterogeneous catalysts, to improve yield and selectivity . Additionally, eco-friendly methodologies, including ultrasound and microwave-assisted reactions, are being explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-HYDROXY-5-METHYLBENZOYL)PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-(2-HYDROXY-5-METHYLBENZOYL)PYRAZOLE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-HYDROXY-5-METHYLBENZOYL)PYRAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-HYDROXY-5-METHYLBENZOYL)PYRAZOLE include other pyrazole derivatives, such as:
Uniqueness
What sets 4-(2-HYDROXY-5-METHYLBENZOYL)PYRAZOLE apart is its specific substitution pattern, which imparts unique chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
68100-94-7 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(2-hydroxy-5-methylphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C11H10N2O2/c1-7-2-3-10(14)9(4-7)11(15)8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13) |
InChI Key |
HNRKGBNITJJCHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
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